GSK1059615

Vue d'ensemble

Description

GSK-1059615 est un inhibiteur de petite molécule qui cible les voies de la phosphoinositide 3-kinase (PI3K) et de la cible mammalienne de la rapamycine (mTOR). Il est connu pour ses effets inhibiteurs puissants sur PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ et mTOR, ce qui en fait un composé précieux dans la recherche et le traitement du cancer . Le composé a été étudié pour son potentiel dans le traitement de divers cancers, notamment le lymphome, les tumeurs solides, le cancer de l'endomètre et le cancer du sein métastatique .

Applications De Recherche Scientifique

GSK-1059615 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3K and mTOR pathways.

Biology: Investigated for its effects on cell proliferation, apoptosis, and signaling pathways in various cell lines.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Mécanisme D'action

Target of Action

GSK1059615, also known as GSK 1059615, is a dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . PI3K and mTOR are key enzymes involved in cell growth, proliferation, and survival .

Mode of Action

This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often abnormally activated in many human cancers . The disruption of this pathway can lead to decreased cell proliferation and increased apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

It is known that this compound is administered orally

Result of Action

The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to decreased cell proliferation and increased apoptosis . This can result in the inhibition of tumor growth and potentially the regression of certain types of cancer . This compound has been used in trials studying the treatment of lymphoma, solid tumors, endometrial cancer, solid tumor cancer, and metastatic breast cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the action of this compound through drug-drug interactions . Additionally, individual patient factors such as genetic variations, overall health status, and the presence of other diseases can also influence the action and efficacy of this compound

Méthodes De Préparation

La synthèse de GSK-1059615 implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir le rendement et la pureté souhaités du produit . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter la synthèse tout en maintenant l'efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

GSK-1059615 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité biologique.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

GSK-1059615 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies PI3K et mTOR.

Biologie : Étudié pour ses effets sur la prolifération cellulaire, l'apoptose et les voies de signalisation dans diverses lignées cellulaires.

5. Mécanisme d'action

GSK-1059615 exerce ses effets en inhibant l'activité de PI3K et de mTOR. Il se lie au site de liaison à l'ATP de ces kinases, empêchant leur activation et la signalisation subséquente. Cette inhibition entraîne une réduction de la prolifération cellulaire, une augmentation de l'apoptose et une altération du métabolisme cellulaire . Les cibles moléculaires comprennent les sous-unités catalytiques de PI3K (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) et de mTOR, qui sont des régulateurs essentiels de la croissance et de la survie cellulaires .

Comparaison Avec Des Composés Similaires

GSK-1059615 est unique dans son inhibition double de PI3K et de mTOR, ce qui le distingue des autres inhibiteurs qui ciblent uniquement l'une de ces voies. Les composés similaires comprennent :

PI-103 : Un autre inhibiteur double PI3K/mTOR avec une structure chimique différente.

BEZ235 : Un inhibiteur double PI3K/mTOR avec des propriétés pharmacocinétiques distinctes.

BKM120 : Un inhibiteur sélectif de PI3K qui ne cible pas mTOR.

Ces composés varient en termes de spécificité, de puissance et de profils pharmacocinétiques, ce qui fait de GSK-1059615 un ajout précieux à l'arsenal des inhibiteurs de PI3K/mTOR.

Propriétés

IUPAC Name |

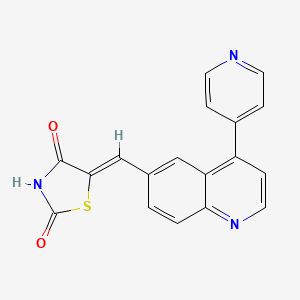

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDITZBLZQQZVEE-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242004 | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958852-01-2 | |

| Record name | GSK-1059615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1059615 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1059615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1059615 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?

A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).

Q2: How does this compound interact with its targets, PI3K and mTOR?

A: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]

Q3: What are the downstream effects of this compound's inhibition of PI3K and mTOR?

A3: Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of downstream effects, including:

- Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of this compound activity. [, ]

- Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, this compound exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]

- Induction of cell cycle arrest: this compound treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []

- Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. This compound enhances FOXO signaling, potentially contributing to its anti-cancer effects. []

- Decreased MYC and TFRC signaling: this compound downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []

- Decreased cellular metabolism: this compound disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]

- Potential induction of programmed necrosis: In some cancer cell lines, this compound treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []

Q4: What types of cancer have shown sensitivity to this compound in preclinical studies?

A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]

Q5: Are there specific genetic markers that predict sensitivity or resistance to this compound?

A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to this compound, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including this compound. [, ]

Q6: What is the role of MAPK signaling in the context of this compound treatment?

A: Studies indicate that this compound can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to this compound, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []

Q7: Has this compound been investigated in combination with other anti-cancer agents?

A: Yes, combining this compound with other therapies has been explored. For instance, research has shown synergistic effects when this compound is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining this compound with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.